Benzyl tert-butyl malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

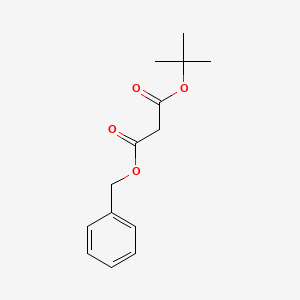

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 3-O-tert-butyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)17-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXXXODAXXAFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371546 | |

| Record name | BENZYL TERT-BUTYL MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72594-86-6 | |

| Record name | BENZYL TERT-BUTYL MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl tert-butyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl tert-butyl malonate synthesis and properties

Introduction

This compound is a key organic compound utilized primarily as a pharmaceutical intermediate.[1][2] Its significance in organic synthesis stems from the differential reactivity of its two ester groups—a benzyl ester and a tert-butyl ester.[1] This unique structural feature allows for selective chemical transformations, making it a versatile building block in the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and application in synthesis. The compound is a colorless oil, and it is not miscible or is difficult to mix with water.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₄ | [1][4][5] |

| Molecular Weight | 250.29 g/mol | [1][3] |

| Physical State | Clear, colorless liquid/oil | [1][4][6] |

| Boiling Point | 312.1±17.0 °C (Predicted) | [3] |

| Density | 1.096±0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.4825-1.4885 @ 20°C | [1][4] |

| Water Solubility | Not miscible or difficult to mix | [2][3] |

| CAS Number | 72594-86-6 | [1][3][4] |

Synthesis of this compound

The synthesis of asymmetrically substituted malonic esters like this compound requires strategic approaches to achieve the desired product with high purity. Several methods have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and required purity.

Method 1: From Mono-tert-butyl malonate

One common and efficient route involves the benzylation of a pre-formed mono-tert-butyl malonate. This method offers good control over the final product structure.

Step 1: Synthesis of Mono-tert-butyl malonate

Mono-tert-butyl malonate can be prepared through several established procedures. One notable method involves the reaction of Meldrum's acid with tert-butanol.[7] This reaction yields the desired mono-ester, which can be purified via its crystalline ammonium salt.[7] Another approach is the reaction of malonic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a strong acid resin.[8][9]

Step 2: Benzylation of Mono-tert-butyl malonate

Once mono-tert-butyl malonate is obtained, it can be benzylated to yield this compound. This is typically achieved by reacting the mono-ester with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.[10] The base deprotonates the carboxylic acid of the mono-ester, forming a carboxylate that then acts as a nucleophile to displace the halide from the benzylating agent.

Method 2: From Mono-benzyl malonate

An alternative synthetic strategy involves the tert-butylation of mono-benzyl malonate.

Step 1: Synthesis of Mono-benzyl malonate

Mono-benzyl malonate can be synthesized through the partial hydrolysis of dibenzyl malonate or by reacting malonic acid with benzyl alcohol under esterification conditions.[11]

Step 2: tert-Butylation of Mono-benzyl malonate

The subsequent step is the esterification of the free carboxylic acid group of mono-benzyl malonate with a source of a tert-butyl group. A common method for this transformation is the reaction with isobutylene in the presence of an acid catalyst.[8]

Experimental Protocol: Synthesis via Mono-tert-butyl malonate and Benzyl Bromide

The following is a representative, detailed protocol for the synthesis of this compound.

-

Preparation of Mono-tert-butyl malonate:

-

In a reaction vessel, dissolve malonic acid in a suitable solvent such as tert-butyl acetate.[9]

-

Add a strong acid catalyst (e.g., Amberlyst-15 resin).[9]

-

Cool the mixture to between -20°C and -10°C.[9]

-

Introduce isobutylene gas into the cooled mixture.[9]

-

Allow the reaction to proceed at a controlled temperature (e.g., 10-30°C) for an extended period (40-60 hours).[9]

-

Upon completion, filter to recover the catalyst. The filtrate is then washed, dried, and concentrated to yield mono-tert-butyl malonate.[9]

-

-

Benzylation:

-

Dissolve the obtained mono-tert-butyl malonate in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a base, such as triethylamine, to the solution.[6]

-

To this mixture, add benzyl bromide.[6]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound as a colorless oil.[6]

-

Chemical Properties and Reactivity

The synthetic utility of this compound is a direct consequence of the differential reactivity of its ester functionalities.[1]

Selective Deprotection

The benzyl and tert-butyl ester groups can be selectively cleaved under different reaction conditions, providing a powerful tool for orthogonal protection strategies in multi-step syntheses.

-

Acidic Conditions: The tert-butyl ester is labile under acidic conditions and can be selectively removed using acids like trifluoroacetic acid (TFA) to yield the corresponding mono-benzyl malonic acid.[6][12] The benzyl ester is generally stable under these conditions.[12]

-

Basic Conditions: Conversely, the benzyl ester can be selectively hydrolyzed under basic conditions (saponification) using a base such as potassium hydroxide, leaving the tert-butyl ester intact.[1][6]

-

Hydrogenolysis: The benzyl ester can be cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that does not affect the tert-butyl ester.[10][13][14]

α-Carbon Reactivity: Malonic Ester Synthesis

Similar to other malonic esters, the α-carbon (the carbon atom between the two carbonyl groups) of this compound is acidic.[15][16] This allows for deprotonation by a suitable base to form a stabilized enolate.[15][17] This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis.[15][18]

-

Alkylation: The enolate can be alkylated by reacting with alkyl halides in an Sₙ2 reaction.[15][17] This allows for the introduction of a wide range of alkyl substituents at the α-position. It is possible to perform a second alkylation by repeating the deprotonation and alkylation steps with the same or a different alkyl halide.[15][16]

-

Acylation: The enolate can also react with acyl halides or anhydrides to introduce an acyl group at the α-position.

These reactions, coupled with the selective deprotection of one of the ester groups and subsequent decarboxylation, provide a versatile pathway to a variety of substituted carboxylic acids and ketones.[15][16]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the pharmaceutical industry.[1][2] Its ability to undergo selective transformations makes it an ideal starting material for the synthesis of complex molecules with specific stereochemistry.

-

Enantioselective Synthesis: It is used as a substrate in enantioselective synthesis, for instance, in phase-transfer catalytic (PTC) α-alkylation reactions to produce chiral compounds with high optical purity.[1][6]

-

Synthesis of Heterocycles: The functional handles provided by this compound and its derivatives are utilized in the construction of various heterocyclic ring systems, which are common motifs in many pharmaceutical agents.[19]

-

Precursor to Complex Molecules: It serves as a precursor in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[18][19][20]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[21][22] It is important to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22][23] It should be stored in a cool, dry place in a tightly sealed container.[3][23]

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its unique structure, featuring two ester groups with orthogonal deprotection pathways, provides chemists with a powerful tool for the controlled and selective synthesis of complex organic molecules. Its applications, particularly in the pharmaceutical industry for the development of new therapeutics, underscore its importance. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist working in the field of organic and medicinal chemistry.

References

- 1. This compound (16881-32-6) for sale [vulcanchem.com]

- 2. This compound | 72594-86-6 [chemicalbook.com]

- 3. 72594-86-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. PubChemLite - this compound (C14H18O4) [pubchemlite.lcsb.uni.lu]

- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzyl Esters [organic-chemistry.org]

- 15. grokipedia.com [grokipedia.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]

A Technical Guide to Benzyl tert-butyl malonate (CAS 72594-86-6): A Versatile Intermediate in Asymmetric Synthesis and Drug Discovery

Abstract: This technical guide provides an in-depth examination of Benzyl tert-butyl malonate, a key building block in modern organic synthesis. The unique structural feature of this diester—possessing two orthogonally protected carboxylic acid functionalities—enables chemists to perform selective, sequential modifications critical for the construction of complex molecular architectures. We will explore its fundamental physicochemical properties, the core principle of its differential reactivity, detailed protocols for its application in asymmetric α-alkylation, and strategies for selective deprotection. This document is intended for researchers, chemists, and drug development professionals who leverage advanced synthetic intermediates to achieve precise molecular design.

Chemical Identity and Physicochemical Properties

This compound (CAS 72594-86-6) is a diester of propanedioic acid, commonly known as malonic acid.[1] Its structure is distinguished by the presence of two different ester groups attached to the central malonate core: a benzyl ester and a tert-butyl ester.[1] This seemingly simple variation is the cornerstone of its extensive utility in multi-step synthesis. The compound is typically supplied as a clear, colorless liquid or oil.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72594-86-6 | [4][5][6] |

| Alternative CAS | 16881-32-6 | [1] |

| Molecular Formula | C₁₄H₁₈O₄ | [4][5] |

| Molecular Weight | 250.29 g/mol | [4][5] |

| Appearance | Clear, colorless liquid/oil | [2][3] |

| Boiling Point | 312.1 ± 17.0 °C (Predicted) | [4] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | ~1.4860 | [3][4] |

| Water Solubility | Not miscible or difficult to mix | [2][4] |

| Storage | Sealed in a dry, well-ventilated place at room temperature | [2][4] |

The Principle of Orthogonal Protection and Selective Deprotection

The primary strategic advantage of this compound lies in the differential stability of its two ester groups. This "orthogonal protection" allows for the selective removal of one ester while the other remains intact, providing a powerful tool for sequential chemical transformations.

-

Tert-Butyl Ester Cleavage (Acidic Conditions): The tert-butyl group is highly susceptible to acid-catalyzed hydrolysis. Treatment with acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) efficiently cleaves the tert-butyl ester to yield the corresponding mono-carboxylic acid, leaving the benzyl ester untouched.[1][7][8] This is a cornerstone of its use in peptide synthesis and other complex molecule construction where pH control is critical.

-

Benzyl Ester Cleavage (Basic or Reductive Conditions): Conversely, the benzyl ester is stable to acidic conditions but can be selectively cleaved under basic hydrolysis (e.g., using potassium hydroxide) or, more commonly and cleanly, via catalytic hydrogenation (e.g., H₂ over Pd/C).[1][7] A rapid and chemoselective alternative for benzyl ester deprotection is the use of nickel boride, which does not affect tert-butyl esters.[9]

This dual-reactivity profile enables chemists to introduce a functional group via malonic ester synthesis, deprotect one side of the molecule for further elaboration (e.g., amide bond formation), and then deprotect the second side at a later stage.

Caption: Orthogonal deprotection pathways of this compound.

Synthesis of this compound

While commercially available, understanding the synthesis of this reagent provides insight into its structure and potential impurities. A common laboratory-scale preparation involves the coupling of malonic acid monobenzyl ester with 2-methyl-propan-2-ol (tert-butanol).

Experimental Protocol: Synthesis via Esterification

This protocol is based on a described method using standard coupling reagents.[10]

Materials:

-

Malonic acid monobenzyl ester

-

2-methyl-propan-2-ol (tert-butanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve malonic acid monobenzyl ester (1.0 eq) in anhydrous THF.

-

Add 4-(dimethylamino)pyridine (DMAP, ~0.1 eq) and 2-methyl-propan-2-ol (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.[10]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield this compound.

Caption: General workflow for the synthesis of this compound.

Core Applications in Organic Synthesis

This compound is a premier substrate for the malonic ester synthesis, which is a versatile method for preparing substituted carboxylic acids.[11][12] Its application in asymmetric synthesis is particularly noteworthy.

Asymmetric α-Alkylation via Phase-Transfer Catalysis (PTC)

A significant application is the enantioselective α-alkylation to create chiral molecules with high optical purity.[1] This is often achieved using phase-transfer catalysis (PTC), where a chiral catalyst shuttles the malonate enolate from an aqueous basic phase to an organic phase containing an alkylating agent.[7][8][13] The tert-butyl ester group, in particular, has been shown to be essential for achieving high enantioselectivity in many PTC alkylations.[7][8]

Mechanism Insight: The process begins with the deprotonation of the acidic α-hydrogen by a strong base (e.g., 50% aq. KOH). The resulting enolate forms an ion pair with the chiral phase-transfer catalyst (e.g., a quaternary ammonium salt derived from a Cinchona alkaloid). This lipophilic ion pair migrates into the organic phase, where the enolate reacts with an electrophile (e.g., benzyl bromide). The chiral environment created by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer.

Caption: Simplified cycle of Phase-Transfer Catalytic (PTC) α-alkylation.

Experimental Protocol: Enantioselective PTC α-Benzylation

This protocol is a representative example adapted from literature procedures for the α-alkylation of malonate derivatives.[8]

Materials:

-

This compound

-

Benzyl bromide

-

Chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide)

-

50% aqueous potassium hydroxide (KOH) solution

-

Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.05 eq) in toluene, add benzyl bromide (1.2-2.0 eq).

-

Cool the mixture to the desired temperature (e.g., 0 °C or -40 °C, optimization is key for enantioselectivity).[7]

-

Add pre-cooled 50% aqueous KOH solution (5.0 eq) dropwise.

-

Stir the biphasic mixture vigorously at the set temperature for the required reaction time (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and water.

-

Separate the organic layer, and wash it with water and saturated aqueous ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[8]

Handling, Storage, and Safety

This compound is classified as an irritant.[14] Standard laboratory safety precautions should be strictly followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[2][14]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4] The compound is stable under normal storage conditions.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2]

Conclusion

This compound is more than a simple diester; it is a sophisticated synthetic tool that embodies the principles of strategic protection and functionalization. Its capacity for orthogonal deprotection makes it an invaluable intermediate in the synthesis of pharmaceuticals, natural products, and other high-value chiral molecules. For the research scientist and drug development professional, a thorough understanding of its reactivity and handling is essential for unlocking its full potential in the creation of novel chemical entities.

References

- 1. This compound (16881-32-6) for sale [vulcanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 72594-86-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CAS Number 72594-86-6 [emolecules.com]

- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 8. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]

- 10. CAS No.72594-86-6,this compound Suppliers [lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. echemi.com [echemi.com]

Benzyl tert-Butyl Malonate: A Technical Guide to a Versatile Reagent in Complex Synthesis

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for precise molecular construction is paramount. Benzyl tert-butyl malonate has emerged as a cornerstone reagent for the sophisticated assembly of complex molecular architectures. Its utility is not merely as a carbon building block, but as a strategically designed tool that offers chemists orthogonal control over subsequent synthetic transformations. This guide provides an in-depth examination of this compound's physicochemical properties, its core synthetic utility, and its application in cutting-edge methodologies, offering researchers and drug development professionals a comprehensive resource for its effective implementation.

Core Physicochemical Properties

This compound is a diester of malonic acid, featuring two distinct ester functionalities: a benzyl group and a tert-butyl group. This unique structure is central to its synthetic applications. The compound is typically a colorless oil, and its key properties are summarized below.[1][2][3] It is important for researchers to note that two CAS numbers are often associated with this compound in various databases, 72594-86-6 and 16881-32-6; the former is more commonly cited in commercial and chemical literature.[1][2][3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₄ | [1][2][3] |

| Molecular Weight | 250.29 g/mol | [3][4] |

| CAS Number | 72594-86-6 (Primary), 16881-32-6 (Alternative) | [1][4] |

| Appearance | Clear, colorless liquid/oil | [1][2][3] |

| Refractive Index (n²⁰/D) | ~1.4860 | [1][3][4] |

| Typical Purity | ≥94-95% | [1][2] |

| Solubility | Immiscible or difficult to mix with water | [3] |

The Keystone of Utility: Orthogonal Ester Protection

The primary strategic advantage of this compound lies in the differential reactivity of its two ester groups.[1] This "orthogonal protection" allows for the selective cleavage of one ester while the other remains intact, enabling stepwise functionalization of the malonate backbone. This is a critical capability in multi-step syntheses where precise control over reactive sites is necessary.

-

Benzyl Ester Cleavage: The benzyl ester is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C).[6] This process is highly selective and leaves the acid-sensitive tert-butyl group untouched. Alternative methods include the use of strong acids, though this approach lacks orthogonality in this specific molecule.[6]

-

tert-Butyl Ester Cleavage: The tert-butyl ester is stable to the basic and nucleophilic conditions used in many common transformations but is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][7][8] These conditions are mild enough to leave the benzyl ester group unaffected.

This orthogonality is not merely a matter of convenience; it is a self-validating system that underpins complex synthetic strategies. The choice of which ester to cleave first is dictated by the overall synthetic plan, providing a level of control that is essential for building the chiral centers often required in active pharmaceutical ingredients.

Caption: Orthogonal deprotection pathways for this compound.

Representative Synthetic Strategy

While numerous specific preparations exist, a general and logical approach to the synthesis of this compound involves a two-step sequence starting from malonic acid. This strategy leverages the differential reactivity of the starting material's two carboxylic acid groups.

-

Mono-esterification: First, mono-tert-butyl malonate is prepared. A common method involves the reaction of malonic acid with isobutylene gas in the presence of a strong acid catalyst, such as a pre-treated Amberlyst-15 resin.[9] This approach offers good selectivity for the mono-esterified product.

-

Second Esterification: The resulting mono-tert-butyl malonate, which now has one free carboxylic acid group, is then esterified with benzyl alcohol. Standard esterification conditions, such as using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), or direct Fischer esterification can be employed to yield the final this compound product.

Core Application: Asymmetric Alkylation in Drug Development

A preeminent application of this compound and its analogs is in the construction of chiral molecules containing quaternary carbon centers.[5][7] This is frequently achieved through enantioselective phase-transfer catalytic (PTC) α-alkylation.[1][4][5] Such reactions are vital in drug development, where the specific stereochemistry of a molecule often dictates its biological activity and safety profile.

The tert-butyl ester group is known to be crucial for achieving high enantioselectivity in many PTC alkylations.[5][8] The process involves deprotonating the α-carbon of the malonate with a strong base (like aqueous KOH) in a biphasic system. A chiral phase-transfer catalyst, such as a derivative of cinchonidine or a specialized bromide salt, then transports the resulting enolate into the organic phase where it reacts with an alkylating agent (e.g., benzyl bromide).[4][5][8] The chiral environment created by the catalyst directs the alkylating agent to one face of the enolate, resulting in a product with high enantiomeric excess (ee).

Caption: Workflow for Phase-Transfer Catalytic (PTC) Alkylation.

Field-Proven Experimental Protocol: Enantioselective α-Alkylation

The following protocol is representative of the methodologies employed in the field, adapted from published procedures on related malonates.[8] This self-validating system includes in-process controls to ensure the reaction proceeds as intended.

-

Reaction Setup: To a solution of this compound (1.0 eq) and a chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 0.05 eq) in toluene (approx. 0.3 M), add the desired alkylating agent (e.g., p-chlorobenzyl bromide, 5.0 eq).

-

Initiation: Cool the reaction mixture to the designated temperature (e.g., 0 °C or lower, depending on the substrate's reactivity). Add a 50% w/v aqueous solution of potassium hydroxide (KOH) (5.0 eq) to the vigorously stirred reaction mixture. The causality for using a strong base is to generate the malonate enolate, while the biphasic system necessitates the phase-transfer catalyst.

-

Monitoring: Stir the reaction vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting malonate is the primary validation metric.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched α-alkylated malonate.

-

Validation: The final product's chemical purity can be confirmed by NMR spectroscopy, and its optical purity (enantiomeric excess) is determined using chiral HPLC.

Safety and Handling

This compound is classified as an irritant.[3][4] It may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile tool for synthetic chemists. Its value is rooted in the principle of orthogonal protection, which provides an exceptional degree of control for the sequential introduction of functionality. Its application in asymmetric synthesis, particularly through phase-transfer catalysis, makes it a highly relevant reagent for the development of chiral pharmaceuticals and other complex molecular targets. Understanding the causality behind its reactivity and the validated protocols for its use enables researchers to leverage this reagent to its full potential, streamlining the path to innovative molecular design and discovery.

References

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Asymmetric Malonates in Complex Synthesis

An In-Depth Technical Guide to Benzyl tert-butyl Malonate: Synthesis, Properties, and Applications

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the malonic ester motif stands as a cornerstone C3 synthon for the construction of complex molecular architectures. While symmetric diesters like diethyl malonate are workhorses for introducing carboxymethyl groups, the true strategic advantage often lies in the use of asymmetrically substituted malonates. This compound is a preeminent example of such a reagent, offering chemists orthogonal protecting groups that enable highly selective, stepwise transformations.

This guide provides a comprehensive technical overview of this compound, designed for researchers, process chemists, and drug development professionals. We will delve into its fundamental properties, validated synthetic protocols, and its critical applications, explaining the chemical principles that make it an indispensable tool for sophisticated synthetic campaigns.

IUPAC Nomenclature, Structure, and Chemical Identifiers

The unique reactivity of this compound stems directly from its hybrid structure, which combines the distinct chemical properties of a benzyl ester and a tert-butyl ester on a central propanedioate core.

IUPAC Name: 1-benzyl 3-tert-butyl propanedioate[1]

Common Synonyms:

-

This compound

-

Malonic acid mono-tert-butyl ester monobenzyl ester

Chemical Structure:

The structure features a central methylene group (α-carbon) activated by two adjacent carbonyl groups. One carbonyl is esterified with a benzyl group, while the other is esterified with a sterically hindered tert-butyl group.

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are essential for its proper handling, storage, and application in reaction design. The compound is typically supplied as a clear, colorless liquid.[1][2][6]

| Property | Value | Reference(s) |

| Molecular Weight | 250.29 g/mol | [2][4] |

| Appearance | Clear, colorless liquid/oil | [1][2] |

| Boiling Point | 312.1 ± 17.0 °C (Predicted) | [2][3] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index (@20°C) | 1.4825 - 1.4885 | [1] |

| Water Solubility | Not miscible or difficult to mix | [2][3][7] |

| Storage Conditions | Room Temperature, Sealed in dry conditions | [2][4][7] |

Synthesis and Purification

The synthesis of asymmetrically substituted malonates requires a stepwise approach to prevent the formation of symmetric side products. A robust and common strategy involves the mono-esterification of malonic acid followed by a second, different esterification. The synthesis of this compound is efficiently achieved by first preparing mono-tert-butyl malonate, which is then esterified with benzyl alcohol.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via EDC Coupling

This protocol describes a reliable method starting from α-methyl Meldrum's acid as a precursor to the required malonic acid monoester.[8]

Step 1: Preparation of mono-tert-butyl α-methylmalonate

-

To a stirred solution of tert-butanol (30 mL), add α-methyl Meldrum's acid (2.0 g, 12.6 mmol).

-

Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to afford the crude mono-tert-butyl α-methylmalonate, which can often be used in the next step without further purification.

Step 2: Benzyl Esterification

-

Dissolve the mono-tert-butyl malonic acid derivative (e.g., 1.0 g, ~5.7 mmol) and benzyl alcohol (1.1 equivalents) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere (e.g., Argon).

-

Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion, quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Core Applications in Synthetic Chemistry

The synthetic utility of this compound is anchored in the differential reactivity of its two ester moieties, making it a powerful intermediate in pharmaceutical synthesis.[1][6][7]

A. Orthogonal Deprotection: The Key to Selectivity

The benzyl and tert-butyl groups can be removed under distinct, non-interfering conditions. This "orthogonal" relationship is the molecule's most valuable feature.[6]

-

Acid-Labile Cleavage of the tert-Butyl Ester: The tert-butyl group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, leaving the benzyl ester fully intact.[8] This selectively exposes a carboxylic acid for further modification (e.g., amide coupling).

-

Hydrogenolysis of the Benzyl Ester: The benzyl group is selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C) under neutral conditions. This process does not affect the tert-butyl ester, liberating the other carboxylic acid.

Caption: Orthogonal deprotection strategies for this compound.

B. α-Alkylation and Enantioselective Synthesis

Like all malonic esters, the α-carbon protons are acidic (pKa ≈ 13) and can be easily removed by a suitable base (e.g., NaH, LDA, K₂CO₃) to form a nucleophilic enolate. This enolate readily participates in Sₙ2 reactions with alkyl halides to form new C-C bonds.

This reactivity is particularly powerful in the field of asymmetric synthesis. The tert-butyl ester group is known to be crucial for achieving high enantioselectivity in phase-transfer catalytic (PTC) α-alkylation reactions, making this substrate ideal for the synthesis of chiral compounds.[6][8]

Experimental Protocol: General α-Alkylation

-

In a flame-dried flask under an inert atmosphere, suspend a base such as sodium hydride (NaH, 1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C and add this compound (1.0 equivalent) dropwise.

-

Allow the mixture to stir for 30 minutes at 0°C to ensure complete enolate formation.

-

Add the desired electrophile (e.g., benzyl bromide, 1.1 equivalents) dropwise.

-

Let the reaction proceed, warming to room temperature, and monitor by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, dry the organic phase, and purify by chromatography.

C. Hydrolysis and Decarboxylation Sequence

Following α-alkylation, the malonic ester can be converted to a substituted acetic acid via a classic hydrolysis and decarboxylation sequence.[9]

-

Selective Hydrolysis: One of the ester groups is selectively hydrolyzed to the corresponding carboxylic acid using one of the orthogonal methods described above.

-

Decarboxylation: The resulting β-dicarboxylic acid derivative is unstable to heat. Gentle heating causes the loss of carbon dioxide, yielding a substituted mono-carboxylic acid. This is a cornerstone of malonic ester synthesis.[9]

Conclusion

This compound is more than a simple building block; it is a sophisticated synthetic intermediate that offers an exceptional degree of control over molecular construction. Its defining feature—the orthogonally protected carboxyl groups—provides chemists with the flexibility to perform selective, stepwise modifications, which is critical in the multi-step syntheses common in drug discovery and process development. From enantioselective alkylations to the controlled formation of complex carboxylic acid derivatives, this compound provides a reliable and versatile platform for tackling significant synthetic challenges.

References

- 1. L15533.06 [thermofisher.com]

- 2. 72594-86-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:72594-86-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - this compound (C14H18O4) [pubchemlite.lcsb.uni.lu]

- 6. This compound (16881-32-6) for sale [vulcanchem.com]

- 7. This compound | 72594-86-6 [chemicalbook.com]

- 8. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 9. youtube.com [youtube.com]

A Technical Guide to the Spectral Characteristics of Benzyl tert-Butyl Malonate

Introduction: The Synthetic Versatility of a Mixed Ester Malonate

Benzyl tert-butyl malonate (BTBM) is a mixed ester of malonic acid that serves as a vital building block in modern organic synthesis. Its utility lies in the orthogonal reactivity of its benzyl and tert-butyl ester functionalities, which can be selectively cleaved under different reaction conditions. This differential reactivity allows for the sequential introduction of diverse substituents at the α-carbon, making it a valuable precursor for the synthesis of complex carboxylic acids, substituted esters, and various heterocyclic compounds, many of which are of interest in pharmaceutical and materials science research.[1] This guide provides an in-depth analysis of the spectral data essential for the unambiguous identification and characterization of this versatile reagent.

Molecular Structure and Key Features

The structure of this compound features a central methylene group flanked by two distinct carbonyl groups, one esterified with a benzyl group and the other with a tert-butyl group. This asymmetry is the cornerstone of its synthetic utility and is clearly reflected in its spectral characteristics.

C1 -- O1 [style=bold, len=1.5]; C1 -- O2; O2 -- C6; C1 -- C2; C2 -- C3; C3 -- O3 [style=bold, len=1.5]; C3 -- O4; O4 -- C4; C4 -- C5; }

Caption: Molecular structure of this compound.Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its constituent parts.

¹H NMR Spectroscopy: A Tale of Two Esters

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the benzyl, tert-butyl, and methylene protons. The expected chemical shifts (in CDCl₃) are detailed below.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| tert-Butyl | ~1.45 | Singlet | 9H | -(C(CH₃)₃) |

| Methylene (malonate) | ~3.40 | Singlet | 2H | -C(=O)CH₂C(=O)- |

| Benzylic Methylene | ~5.18 | Singlet | 2H | -OCH₂Ph |

| Aromatic | ~7.35 | Multiplet | 5H | -C₆H₅ |

Causality Behind the Chemical Shifts:

-

tert-Butyl Protons (δ ~1.45): The nine equivalent protons of the tert-butyl group appear as a sharp singlet. Their upfield chemical shift is characteristic of alkyl protons shielded from the deshielding effects of the nearby carbonyl group by the quaternary carbon.[2]

-

Methylene Protons (δ ~3.40): The two protons of the central methylene group are diastereotopic and are flanked by two electron-withdrawing carbonyl groups. This deshielding environment shifts their resonance downfield to the ~3.40 ppm region. They appear as a singlet as there are no adjacent protons to couple with.

-

Benzylic Methylene Protons (δ ~5.18): These protons are adjacent to both an oxygen atom and an aromatic ring, resulting in significant deshielding and a downfield shift to ~5.18 ppm.

-

Aromatic Protons (δ ~7.35): The five protons of the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| tert-Butyl (CH₃) | ~28.1 | -(C(CH₃)₃) |

| Methylene (malonate) | ~41.9 | -C(=O)CH₂C(=O)- |

| Benzylic Methylene | ~67.2 | -OCH₂Ph |

| tert-Butyl (quaternary) | ~82.5 | -(C(CH₃)₃) |

| Aromatic (CH) | ~128.3 - 128.6 | -C₆H₅ |

| Aromatic (quaternary) | ~135.5 | -C₆H₅ |

| Carbonyl (tert-butyl ester) | ~166.3 | -C(=O)O-tBu |

| Carbonyl (benzyl ester) | ~166.8 | -C(=O)OCH₂Ph |

Interpretation of the ¹³C Spectrum:

The presence of eight distinct signals in the ¹³C NMR spectrum confirms the asymmetry of the molecule. The upfield signals correspond to the aliphatic carbons of the tert-butyl and methylene groups. The downfield region contains the signals for the aromatic carbons and the two distinct carbonyl carbons of the ester groups. The slight difference in the chemical shifts of the two carbonyl carbons is due to the different electronic effects of the benzyl and tert-butyl groups.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions from the carbonyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2980 | C-H stretch (sp³) | Alkyl groups |

| ~1735-1750 | C=O stretch | Ester carbonyls |

| ~1250 and ~1150 | C-O stretch | Ester linkages |

Key Diagnostic Peaks:

The most prominent feature in the IR spectrum is the strong, sharp absorption band in the region of 1735-1750 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester functional groups.[3][4] The presence of two different ester groups may lead to a broadening of this peak or the appearance of a shoulder. The C-H stretching vibrations of the alkyl and aromatic portions of the molecule are observed around 3000 cm⁻¹, while the characteristic C-O stretching vibrations of the ester linkages appear in the fingerprint region between 1000 and 1300 cm⁻¹.[3]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectral Data:

-

Molecular Formula: C₁₄H₁₈O₄

-

Molecular Weight: 250.29 g/mol [1]

-

Predicted [M+H]⁺: 251.12779 m/z[5]

-

Predicted [M+Na]⁺: 273.10973 m/z[5]

Fragmentation Analysis:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways.

M [label="[C₁₄H₁₈O₄]⁺˙\nm/z = 250"]; F1 [label="[C₁₀H₁₀O₂]⁺˙\nm/z = 162\n(Loss of C₄H₈O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₇H₇]⁺\nm/z = 91\n(Tropylium ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3 [label="[C₄H₉]⁺\nm/z = 57\n(tert-Butyl cation)", fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="[C₃H₃O₂]⁺\nm/z = 71", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- C₄H₈O₂"]; M -> F2 [label="- •C₅H₇O₄"]; M -> F3 [label="- •C₁₀H₉O₄"]; F1 -> F4 [label="- C₇H₇•"]; }

Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.Major Fragmentation Pathways:

-

Loss of isobutylene (C₄H₈): A common fragmentation pathway for tert-butyl esters is the loss of isobutylene via a McLafferty-type rearrangement, leading to a carboxylic acid fragment.

-

Formation of the tropylium ion (m/z 91): Cleavage of the benzylic C-O bond is expected to be a favorable process, leading to the formation of the stable tropylium ion at m/z 91.[6]

-

Formation of the tert-butyl cation (m/z 57): The formation of the stable tertiary tert-butyl cation is another expected fragmentation pathway.[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of mixed malonate esters.

Materials:

-

Malonic acid

-

Benzyl alcohol

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of malonic acid (1.0 eq) and benzyl alcohol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in DCM.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

To the filtrate, add tert-butanol (1.5 eq) and DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.2 eq) in DCM at 0 °C.

-

Stir the reaction at room temperature overnight.

-

Filter the reaction mixture again and wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Start [label="Malonic Acid + Benzyl Alcohol"]; Step1 [label="Mono-benzylation\n(DCC, DMAP, DCM)"]; Intermediate [label="Benzyl Malonic Acid"]; Step2 [label="tert-Butylation\n(tert-Butanol, DCC, DMAP)"]; Product [label="this compound"]; Purification [label="Workup & Purification"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Purification; }

Caption: General workflow for the synthesis of this compound.Acquisition of Spectral Data

-

NMR: Spectra should be acquired on a 300 MHz or higher field spectrometer. Samples should be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film between NaCl plates.

-

MS: Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra confirm the presence and connectivity of the benzyl, tert-butyl, and malonate moieties. The strong carbonyl absorption in the IR spectrum is a key diagnostic feature, and the fragmentation pattern in the mass spectrum provides further structural confirmation. This guide serves as a valuable resource for researchers utilizing this important synthetic building block.

References

- 1. This compound | 72594-86-6 [chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C14H18O4) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Asymmetric Diesters in Synthesis

An In-depth Technical Guide to Benzyl tert-butyl malonate: Properties, Synthesis, and Application

This compound is a specialized diester of propanedioic acid that has emerged as a cornerstone reagent in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Its value does not lie in inherent biological activity, but rather in its sophisticated design as a synthetic intermediate. The compound features two distinct ester functionalities—a benzyl ester and a tert-butyl ester—capping the malonate core. This unique asymmetrical structure is the key to its utility, offering chemists orthogonal protecting group strategies for the synthesis of complex mono-carboxylic acids and their derivatives.[1]

This guide provides an in-depth exploration of the physical and chemical properties of this compound, details a standard laboratory-scale synthesis, and elucidates its primary application as a strategic tool for advanced chemical manufacturing, aimed at researchers, chemists, and drug development professionals.

Chemical Identity and Core Properties

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. This compound is primarily identified by the CAS number 72594-86-6.[2][3][4][5] An alternative CAS number, 16881-32-6, is also occasionally referenced in chemical databases.[1]

Physicochemical Data Summary

The bulk physical properties of a reagent dictate its handling, storage, and application in various reaction conditions. This compound is a colorless oil at ambient temperature, with a relatively high boiling point and low water solubility.[1][2][6][7] These characteristics are typical for an organic ester of its molecular weight. The comprehensive physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid/oil | [1][2] |

| IUPAC Name | 1-benzyl 3-tert-butyl propanedioate | [2] |

| CAS Number | 72594-86-6 | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₈O₄ | [1][2][8] |

| Molecular Weight | 250.29 g/mol | [1][7] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Boiling Point | 312.1 °C at 760 mmHg | [7] |

| Melting Point | Not applicable (liquid at room temp.) | [2] |

| Flash Point | 146.2 ± 19.4 °C | [7] |

| Refractive Index | 1.4825 - 1.4885 (@ 20°C) | [2] |

| Water Solubility | Not miscible or difficult to mix | [6][7] |

Synthesis Protocol: Steglich Esterification

The most common and efficient laboratory synthesis of this compound involves the targeted esterification of its two precursor acids. The strategy relies on starting with a mono-protected malonic acid, in this case, malonic acid monobenzyl ester. The remaining free carboxylic acid is then coupled with tert-butanol.

The causality for this specific choice of reaction—the Steglich esterification—is rooted in its mild conditions. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a 4-(dimethylamino)pyridine (DMAP) catalyst, allows the ester bond to form at or near room temperature. This prevents potential side reactions such as transesterification or decomposition that could occur under harsher, heat-driven condensation methods.

Step-by-Step Experimental Workflow

The following protocol is a self-validating system. Successful synthesis will result in the formation of a urea byproduct (dicyclohexylurea, DCU), which has very low solubility in many organic solvents and precipitates, providing a visual cue for reaction progression and simplifying purification.

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve malonic acid monobenzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Alcohol and Catalyst: Add 4-(dimethylamino)pyridine (DMAP, ~0.1 eq) and tert-butanol (1.2 eq) to the solution.

-

Initiation of Coupling: Cool the flask to 0°C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.[3]

-

Workup and Purification:

-

The precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is redissolved in a solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 5% HCl), water, and brine to remove any remaining DMAP and unreacted starting materials.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

-

Final Purification: The crude oil is purified by column chromatography on silica gel to afford this compound as a clear, colorless oil.

The Power of Orthogonal Deprotection

The primary strategic application of this compound is in its role as a differentially protected malonate. The benzyl and tert-butyl esters are known as "orthogonal" protecting groups, meaning one can be selectively removed under specific reaction conditions without affecting the other. This allows for precise, stepwise modifications of the molecule.

-

Expertise in Action: This orthogonality is the cornerstone of its utility in multi-step synthesis. A researcher can, for instance, perform an alkylation at the central carbon of the malonate, then selectively cleave one ester to reveal a carboxylic acid for further coupling (e.g., amide bond formation), while the other ester remains to protect the second acid functionality. This avoids the statistical mixtures and protection/deprotection steps that would be required with a symmetric diester like diethyl malonate.

Deprotection Protocols

-

Cleavage of the Benzyl Ester (Hydrogenolysis): The benzyl group is labile to catalytic hydrogenation. This reaction is typically performed using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂). The reaction is clean, and the byproducts are toluene and CO₂, making purification straightforward.

-

Cleavage of the tert-Butyl Ester (Acidolysis): The tert-butyl ester is stable to hydrogenation but is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are highly effective.[9] The mechanism involves the formation of a stable tert-butyl cation, which is scavenged by the solvent or trace water.

Applications in Drug Development and Chiral Synthesis

The malonate scaffold is a fundamental building block for creating substituted acetic acid derivatives, which are prevalent in pharmaceuticals.

-

α-Alkylation: The methylene protons (the -CH₂- group) of the malonate are acidic and can be easily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then be alkylated with various electrophiles (e.g., alkyl halides) to install a wide range of functional groups at the α-position. Subsequent selective deprotection and decarboxylation yield a substituted mono-carboxylic acid.

-

Enantioselective Synthesis: this compound and its derivatives are excellent substrates for phase-transfer catalytic (PTC) α-alkylation reactions.[1] By using a chiral phase-transfer catalyst, it is possible to introduce new substituents with a high degree of stereocontrol, producing chiral compounds with high optical purity. This is of paramount importance in drug development, where often only one enantiomer of a chiral molecule possesses the desired therapeutic effect.

Expected Spectral Characteristics (Self-Validation)

For a scientist synthesizing or using this compound, spectral analysis is the ultimate confirmation of identity and purity. While a database spectrum is the gold standard, the expected signals can be predicted with high accuracy.

-

¹H NMR:

-

Aromatic Protons (Benzyl): A multiplet around 7.3-7.4 ppm, integrating to 5H.

-

Benzylic Protons (-O-CH₂-Ph): A singlet around 5.2 ppm, integrating to 2H.

-

Malonate Protons (-CO-CH₂-CO-): A singlet around 3.4 ppm, integrating to 2H.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet around 1.4-1.5 ppm, integrating to 9H.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the 165-170 ppm range.

-

Aromatic Carbons: Signals between 128-136 ppm.

-

tert-Butyl Quaternary Carbon: A signal around 82 ppm.

-

Benzylic Carbon: A signal around 67 ppm.

-

Malonate Methylene Carbon: A signal around 42 ppm.

-

tert-Butyl Methyl Carbons: A signal around 28 ppm.

-

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood. For long-term storage, the compound should be kept in a tightly sealed container in a dry, cool place at room temperature.[1]

References

- 1. This compound (16881-32-6) for sale [vulcanchem.com]

- 2. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. CAS No.72594-86-6,this compound Suppliers [lookchem.com]

- 4. 72594-86-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 72594-86-6 [chemicalbook.com]

- 6. 72594-86-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C14H18O4) [pubchemlite.lcsb.uni.lu]

- 9. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

A Technical Guide to the Safe Handling of Benzyl tert-Butyl Malonate for Research and Development

Introduction

Benzyl tert-butyl malonate (CAS No. 72594-86-6) is a key diester of malonic acid, widely utilized as a chemical intermediate in complex organic syntheses, particularly within the pharmaceutical industry.[1][2] Its unique structure, featuring both a labile tert-butyl ester and a stable benzyl ester, makes it a versatile building block for creating asymmetric molecules. While an invaluable tool, a thorough understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth analysis of the safety data and handling precautions for this compound. It moves beyond a simple recitation of checklist items to explain the causality behind recommended procedures, empowering researchers, scientists, and drug development professionals to implement protocols that are not just compliant, but inherently safe and scientifically sound.

Hazard Profile and Risk Assessment: A Conservative Approach

A review of available Safety Data Sheets (SDS) for this compound reveals a degree of inconsistency in its formal hazard classification. Some regulatory filings, such as those under OSHA and GB-CLP, conclude that based on available data, the criteria for hazard classification are not met.[3][4] However, other suppliers provide data indicating it may cause skin, eye, and respiratory irritation.[5][6] Furthermore, it is acknowledged that the toxicological properties of this compound have not been fully investigated.[4]

Core Principle of Prudent Practice: In the face of incomplete or conflicting data, scientific integrity demands a conservative approach. Therefore, it is recommended to handle this compound as a potentially hazardous substance, implementing controls to mitigate the highest potential risks identified, namely irritation. Every laboratory must perform a procedure-specific risk assessment before work commences.

Table 1: Consolidated Hazard and Precautionary Information

| Category | Information | Reference |

|---|---|---|

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |

| GHS Signal Word | Warning | [6] |

| Key Precautionary Statements | P261: Avoid breathing vapors.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. | [6] |

| Toxicological Note | The toxicological properties have not been fully investigated. |[4] |

Exposure Controls: A Multi-Layered Defense

Effective containment and control are foundational to safe chemical handling. The primary goal is to minimize or eliminate exposure through a hierarchy of controls, starting with the most effective measures.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from a hazard. For this compound, the primary risk is inhalation of vapors and accidental splashing.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and its use in reactions, should be conducted within a properly functioning chemical fume hood. This is critical for ensuring adequate ventilation, preventing the accumulation of potentially irritating vapors in the laboratory atmosphere, and containing any accidental releases.[3][6]

Administrative Controls: Standardizing Safety

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all experimental procedures involving this compound must be developed and readily accessible.

-

Designated Areas: Clearly define specific areas within the laboratory for the storage and handling of this compound.

-

Good Industrial Hygiene: Adherence to strict hygiene practices is mandatory. This includes washing hands thoroughly before breaks and after work, and prohibiting eating, drinking, or smoking in the laboratory.[3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with robust engineering and administrative controls. The selection of PPE should be based on the specific tasks being performed.

-

Eye and Face Protection: Wear safety glasses with side shields (compliant with European standard EN 166 or OSHA 29 CFR 1910.133) at all times in the laboratory.[3][4] When there is a significant risk of splashing, chemical goggles should be worn.

-

Hand Protection: Chemically resistant protective gloves are required. It is crucial to consult the glove manufacturer's data for information on chemical compatibility and breakthrough time to ensure the selected gloves are suitable for the task.[3] Always inspect gloves for signs of degradation or puncture before use.

-

Skin and Body Protection: A laboratory coat or long-sleeved clothing must be worn to prevent skin contact.[3]

Protocols for Handling, Storage, and Disposal

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Step-by-Step General Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, gloves, safety glasses).

-

Transfer: Conduct all transfers of this compound within the fume hood. For liquid transfers, use appropriate chemical-resistant pipettes or syringes.

-

Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and carefully to avoid splashes.

-

Post-Handling: Tightly close the container immediately after use.[3]

-

Decontamination: Clean any contaminated surfaces and equipment thoroughly.

-

Hygiene: Remove gloves using the proper technique and wash hands thoroughly with soap and water after completing the task.[3]

References

Navigating the Solution: A Technical Guide to Benzyl tert-Butyl Malonate Solubility in Organic Solvents

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of benzyl tert-butyl malonate. This document delves into the theoretical principles governing its solubility, offers a qualitative solubility profile in common organic solvents, and provides detailed experimental protocols for precise solubility determination. As a key intermediate in pharmaceutical synthesis, a thorough understanding of its behavior in various solvents is paramount for process optimization, purification, and formulation development.[1]

Introduction: Physicochemical Properties of this compound

This compound (C₁₄H₁₈O₄) is a diester of malonic acid, featuring both a benzyl and a tert-butyl ester group.[2][3] This asymmetric structure imparts a unique combination of lipophilicity from the benzyl and tert-butyl moieties and a degree of polarity from the ester carbonyl groups. Understanding these structural nuances is the foundation for predicting its solubility in various organic solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₄ | [1][2][3] |

| Molecular Weight | 250.29 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 312.1 ± 17.0 °C (Predicted) | [2] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4860 | [2] |

| Water Solubility | Not miscible or difficult to mix | [2][4] |

The Science of Solubility: Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] For this compound, the interplay of its structural components dictates its interaction with different types of organic solvents.

The presence of two ester functional groups introduces polar characteristics, specifically the carbonyl (C=O) groups, which can act as hydrogen bond acceptors. However, the bulky and nonpolar benzyl and tert-butyl groups dominate a significant portion of the molecular surface area, contributing to its overall low polarity.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Caption: Key structural features of this compound influencing its solubility.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The large nonpolar surface area of the benzyl and tert-butyl groups will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | These solvents can solvate the ester groups and also interact with the nonpolar regions of the molecule.[6] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability of these solvents to hydrogen bond may be less effective in solvating the entire molecule due to the bulky nonpolar groups. Shorter-chain alcohols are likely to be better solvents than longer-chain ones. |

| Highly Polar | Water | Immiscible | The dominant nonpolar character of the molecule prevents it from forming favorable interactions with the highly polar and strongly hydrogen-bonded network of water.[2][4] |

| Other | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These ether solvents have a good balance of polarity to interact with the ester groups while also being able to solvate the nonpolar components. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The following protocol outlines the widely accepted "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

The following diagram outlines the key steps of the shake-flask method for determining solubility.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solute, either:

-

Centrifuge the vials at a moderate speed.

-

Carefully withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound.

-

From the concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the original solvent.

-

Conclusion